molecular formula C20H14ClNO7 B2437462 dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate CAS No. 317327-61-0

dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate

Cat. No. B2437462
CAS RN: 317327-61-0
M. Wt: 415.78
InChI Key: RPBYZYXONZKHKT-UHFFFAOYSA-N
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Description

“Dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve reactions with a number of organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point and solubility. For instance, one of the synthesized compounds has a melting point of 268–270°C .

Future Directions

The future directions in the research of “dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of more efficient and green synthesis methods could also be a focus of future research .

properties

IUPAC Name

dimethyl 2-[(6-chloro-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO7/c1-27-18(24)10-3-5-13(19(25)28-2)15(9-10)22-17(23)14-8-11-7-12(21)4-6-16(11)29-20(14)26/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBYZYXONZKHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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